4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine
Overview
Description
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine, more commonly referred to as 4-TBC-DMP, is an organic compound belonging to the class of amines, and is an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. This compound is used in a wide range of applications, including the synthesis of drug molecules, agrochemicals, and other organic compounds. 4-TBC-DMP has been extensively studied due to its unique properties and potential applications in the fields of medicinal chemistry, agrochemistry, and organic synthesis.
Scientific Research Applications
Applications in N-Heterocycle Synthesis
Synthesis of N-Heterocycles : Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are crucial in natural products and therapeutic compounds. The relevance of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine in this context lies in its potential as a building block or intermediate in these synthetic processes, highlighting its importance in the development of bioactive molecules (Philip et al., 2020).
Environmental and Health Impact Studies
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Research into synthetic phenolic antioxidants, which include compounds structurally related to 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine, has shown widespread environmental occurrence and potential health impacts. These studies shed light on the necessity to understand the environmental behavior and toxicological profiles of such compounds, emphasizing the need for developing compounds with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs : Investigations into the natural sources and bioactivities of 2,4-di-tert-butylphenol, a compound related to 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine, have highlighted its occurrence in various species and its potent toxicity. Understanding the bioactivities of such compounds can inform safety assessments and the development of safer alternatives (Zhao et al., 2020).
properties
IUPAC Name |
4-tert-butyl-6-chloro-N,N-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDSKQOEXFVPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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